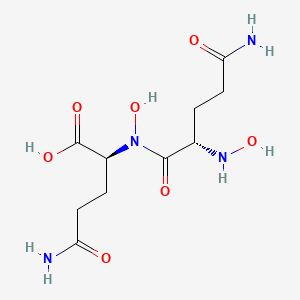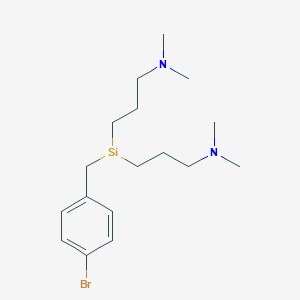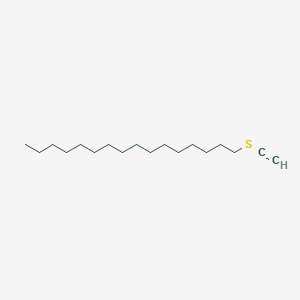
Hexadecane, 1-(ethynylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecane, 1-(ethynylthio)- is an organic compound that belongs to the class of alkanes It consists of a hexadecane backbone with an ethynylthio group attached to one of its carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1-(ethynylthio)- typically involves the reaction of hexadecane with an ethynylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where hexadecane is treated with an ethynylthio compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Hexadecane, 1-(ethynylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Hexadecane, 1-(ethynylthio)- can undergo various chemical reactions, including:
Oxidation: The ethynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethynylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecane.
Substitution: Various substituted hexadecane derivatives.
科学的研究の応用
Hexadecane, 1-(ethynylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Hexadecane, 1-(ethynylthio)- involves its interaction with specific molecular targets. The ethynylthio group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
類似化合物との比較
Hexadecane, 1-(ethynylthio)- can be compared with other similar compounds such as:
Hexadecane, 1-(ethenyloxy)-: Similar in structure but with an ethenyloxy group instead of an ethynylthio group.
Hexadecane, 1-(methylthio)-: Contains a methylthio group instead of an ethynylthio group.
Hexadecane, 1-(propynylthio)-: Contains a propynylthio group instead of an ethynylthio group.
特性
CAS番号 |
143570-83-6 |
|---|---|
分子式 |
C18H34S |
分子量 |
282.5 g/mol |
IUPAC名 |
1-ethynylsulfanylhexadecane |
InChI |
InChI=1S/C18H34S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h2H,3,5-18H2,1H3 |
InChIキー |
ASTSLEZURJZWTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCSC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
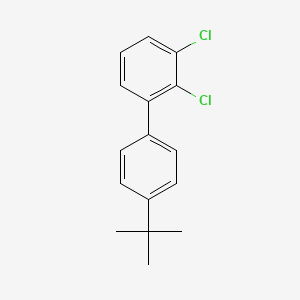
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
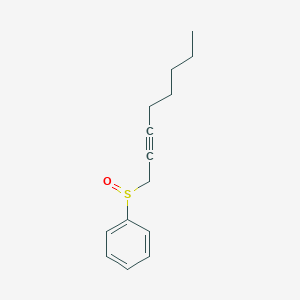
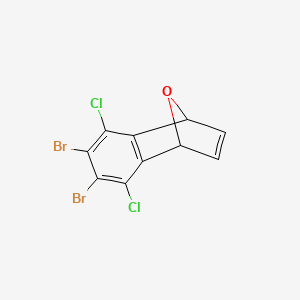
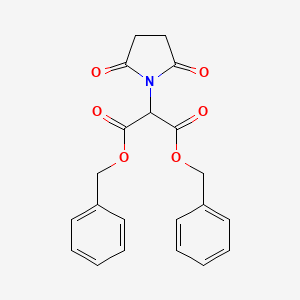
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
